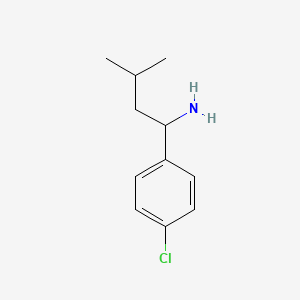

1-(4-Chlorophenyl)-3-methylbutan-1-amine

Description

Foundational Concepts of Nitrogen-Containing Organic Compounds in Advanced Synthesis

Nitrogen-containing organic compounds are fundamental to life and are integral to a vast number of synthetic processes. nih.gov This diverse class of molecules includes amines, amides, and various heterocyclic structures. Their importance stems from the unique chemical properties of the nitrogen atom, such as its basicity and its ability to form multiple bonds. In the context of advanced synthesis, these compounds serve as versatile intermediates, catalysts, and structural motifs in the creation of complex molecules. openmedicinalchemistryjournal.com The presence of a nitrogen atom can significantly influence a molecule's physical and biological properties, including its reactivity, solubility, and ability to interact with biological targets. nih.gov

The Strategic Significance of Chiral Amines in Contemporary Organic Chemistry

Chiral amines, which are amines containing a stereocenter, are of paramount importance in contemporary organic chemistry. nih.gov Their significance is particularly pronounced in the pharmaceutical industry, where the chirality of a drug molecule can dramatically affect its efficacy and safety. It is estimated that a substantial percentage of small-molecule drugs contain at least one chiral amine fragment. acs.org Beyond their use in pharmaceuticals, chiral amines are also employed as resolving agents for racemic mixtures, as chiral catalysts in asymmetric synthesis, and as building blocks for the synthesis of other complex chiral molecules. rsc.org

Contextualizing 1-(4-Chlorophenyl)-3-methylbutan-1-amine within the Domain of Chiral Amine Research

This compound is a specific chiral aryl amine that fits within the broader research interest in this class of compounds. Its structure, featuring a chlorophenyl group and an isobutyl group attached to a chiral aminomethine center, makes it a potential building block in medicinal chemistry and materials science. Research into compounds of this nature is often driven by the desire to explore new chemical space and to develop novel synthetic methodologies that can be applied to a wide range of structurally similar molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Detailed experimental data for the physicochemical properties of this compound are not widely available in published scientific literature.

Overview of Current Research Trajectories in Amine Synthesis and Reactivity

Current research in the synthesis of chiral amines is focused on the development of more efficient, selective, and sustainable methods. Key areas of investigation include:

Asymmetric Catalysis: The use of chiral metal complexes and organocatalysts to achieve high enantioselectivity in the synthesis of chiral amines is a major research thrust. nih.gov Methods such as asymmetric hydrogenation, reductive amination, and hydroamination are continuously being refined. acs.org

Biocatalysis: Enzymes, such as transaminases and imine reductases, are increasingly being used for the synthesis of chiral amines due to their high selectivity and mild reaction conditions. acs.org

C-N Bond Formation: Novel methods for the construction of carbon-nitrogen bonds are being explored, including transition-metal-catalyzed cross-coupling reactions.

Flow Chemistry: The application of continuous flow technologies to amine synthesis is gaining traction as it can offer improved safety, scalability, and efficiency compared to traditional batch processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWGGHJHFDCJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl 3 Methylbutan 1 Amine

Retrosynthetic Dissection of the 1-(4-Chlorophenyl)-3-methylbutan-1-amine Molecular Architecture

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org The primary goal is structural simplification by disconnecting bonds to identify reliable forward-synthesis reactions. wikipedia.orgamazonaws.com For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the chiral center. This is a common strategy for amines, as numerous methods exist for their formation. amazonaws.com

This C-N disconnection reveals two primary synthons: an electrophilic 1-(4-chlorophenyl)-3-methylbutyl cation and a nucleophilic ammonia (B1221849) equivalent. A more practical application of this disconnection points towards two main synthetic strategies:

Reductive Amination: This approach involves the corresponding ketone, 1-(4-chlorophenyl)-3-methylbutan-1-one (B1354195), and an ammonia source. The ketone is formed via a carbon-carbon (C-C) bond disconnection between the carbonyl carbon and the isobutyl group, leading to 4-chlorobenzaldehyde (B46862) and an isobutyl organometallic reagent (e.g., isobutylmagnesium bromide) as starting materials. Alternatively, a Friedel-Crafts acylation of chlorobenzene (B131634) with isovaleryl chloride can provide the ketone precursor.

Nucleophilic Addition to an Imine: This strategy involves the disconnection of the C-C bond adjacent to the nitrogen. This leads to an imine (or ketimine) derived from 4-chlorobenzaldehyde and a suitable nitrogen source, which then reacts with a nucleophilic isobutyl group.

These disconnections form the basis for the enantioselective strategies discussed below, where the key challenge is the stereocontrolled formation of the C-N or an adjacent C-C bond to establish the chiral center.

Enantioselective Synthesis Pathways

Achieving high enantiomeric purity is crucial, and several catalytic and stoichiometric approaches have been developed for the synthesis of chiral amines.

One of the most direct methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral ketimines. nih.gov The precursor, 1-(4-chlorophenyl)-3-methyl-N-substituted-butan-1-imine, can be reduced using chiral catalysts to yield the target amine with high enantiomeric excess (ee).

Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidine-based, are highly effective for the enantioselective reduction of ketones and can also be applied to ketimines. researchgate.net The mechanism involves the formation of a complex between the catalyst and a reducing agent (like borane), which then delivers a hydride to one face of the C=N double bond, dictated by the catalyst's chiral environment. researchgate.net

Transition metal catalysis, employing metals such as rhodium, iridium, or ruthenium complexed with chiral ligands, is another powerful tool. nih.gov These catalysts activate molecular hydrogen and facilitate its stereoselective addition across the ketimine double bond. The choice of ligand is critical for achieving high enantioselectivity. nih.gov

| Catalyst/Reagent | Ligand/Auxiliary | Typical Conditions | Typical Enantioselectivity (ee) |

|---|---|---|---|

| BH₃·SMe₂ | (S)-CBS Catalyst | THF, -20 to 25 °C | 85-99% |

| [Rh(COD)Cl]₂ | (S,S)-Et-DuPhos | H₂ (1-50 atm), MeOH, 25 °C | 90-98% |

| [Ir(COD)Cl]₂ | (S)-f-Binaphane | H₂ (50 atm), I₂, Toluene, 40 °C | >95% |

| RuCl₂(PPh₃)₃ | (R)-DAIPEN | H₂ (10-100 atm), iPrOH, 25-50 °C | 92-99% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom of an imine precursor.

A common strategy involves the reaction of 4-chlorobenzaldehyde with a chiral amine, such as (R)- or (S)-α-methylbenzylamine or an Ellman's sulfinamide, to form a chiral imine or sulfinimine. The subsequent diastereoselective addition of an isobutyl organometallic reagent (e.g., isobutylmagnesium bromide or isobutyllithium) proceeds with high stereocontrol, dictated by the steric hindrance of the auxiliary. The final step is the cleavage of the auxiliary group, typically under acidic conditions, to release the enantiopure primary amine. nih.govresearchgate.net

| Chiral Auxiliary | Key Reaction Step | Typical Diastereoselectivity (dr) | Auxiliary Removal Condition |

|---|---|---|---|

| (R)-α-Methylbenzylamine | Addition of i-BuMgBr to chiral imine | >90:10 | H₂, Pd/C (hydrogenolysis) |

| (R)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) | Addition of i-BuLi to chiral sulfinimine | >95:5 | HCl in MeOH/Dioxane |

| (1S,2S)-Pseudoephedrine | Alkylation of derived amide enolate | >98:2 | LiAlH₄ or acid/base hydrolysis |

| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation of derived N-acyl imide | >99:1 | LiOH, H₂O₂ then Curtius rearrangement |

Asymmetric reductive amination is one of the most efficient methods for producing chiral amines directly from ketones. researchgate.net This process combines the formation of an imine/enamine intermediate and its subsequent reduction in a single pot, catalyzed by a chiral transition metal complex.

For the synthesis of this compound, the precursor ketone, 1-(4-chlorophenyl)-3-methylbutan-1-one, would be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent (commonly H₂). Iridium and Ruthenium-based catalysts with chiral phosphine (B1218219) ligands have demonstrated exceptional performance in such transformations, providing high yields and enantioselectivities for a wide range of substrates. researchgate.net The catalyst facilitates the stereoselective transfer of hydrogen to the transiently formed imine.

| Metal Precursor | Chiral Ligand | Reducing Agent | Typical Conditions | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | H₂ | NH₃, Ti(OiPr)₄, 80 °C, 50 bar | 90-97% |

| Ru(OAc)₂ | (S)-Xyl-PhanePhos | H₂ | NH₄OAc, MeOH, 60 °C, 20 bar | >95% |

| [Rh(COD)₂]BF₄ | (R,R)-DIOP | H₂ | NH₃, EtOH, 25 °C, 10 bar | 85-95% |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can provide exceptionally high levels of stereocontrol. nih.gov For chiral amine synthesis, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly powerful. nih.govmdpi.com

A transaminase can catalyze the asymmetric synthesis of the target amine from the corresponding ketone, 1-(4-chlorophenyl)-3-methylbutan-1-one. nih.gov The reaction involves the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to the ketone substrate. nih.gov A panel of engineered transaminases with varying substrate specificities is commercially available, allowing for the selection of an optimal enzyme for a specific transformation.

Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ. frontiersin.org This method is highly atom-economical and generates the desired amine with high enantiopurity. frontiersin.org

| Enzyme Class | Substrate | Co-substrate/Cofactor | Typical Conditions | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Transaminase (TA) | 1-(4-Chlorophenyl)-3-methylbutan-1-one | Isopropylamine (amine donor), PLP | Aqueous buffer, pH 7-9, 30-40 °C | >99% |

| Amine Dehydrogenase (AmDH) | 1-(4-Chlorophenyl)-3-methylbutan-1-one | NH₄⁺, NADH/NADPH (regenerated) | Aqueous buffer, pH 8-10, 25-35 °C | >99% |

| Lipase (for kinetic resolution) | rac-1-(4-Chlorophenyl)-3-methylbutan-1-amine | Acyl donor (e.g., ethyl acetate) | Organic solvent, 25-50 °C | >99% (at 50% conversion) |

Diastereoselective Synthesis Approaches

While this compound possesses only a single stereocenter, diastereoselective strategies are employed when a chiral auxiliary is used to control its formation. In this context, the synthesis is not creating diastereomers of the final product, but rather proceeding through diastereomeric transition states or intermediates. The inherent chirality of the auxiliary creates two non-equivalent (diastereomeric) pathways for the reaction to proceed, one of which is energetically favored, leading to the formation of one diastereomer of the intermediate in excess.

The chiral auxiliary-controlled approaches described in section 2.2.2 are prime examples of diastereoselective synthesis. For instance, the addition of an isobutyl Grignard reagent to an imine derived from 4-chlorobenzaldehyde and (R)-2-methyl-2-propanesulfinamide creates a new stereocenter. researchgate.net The approach of the nucleophile is directed by the bulky sulfinyl group, leading to one of two possible diastereomeric sulfinamide products. The energy difference between the two transition states determines the diastereomeric ratio (dr) of the product. Subsequent removal of the chiral auxiliary converts the major diastereomer into a single enantiomer of the desired amine. This transformation of a prochiral center into a chiral one, under the influence of a pre-existing stereocenter, is the essence of a diastereoselective reaction.

Multicomponent Reaction (MCR) Frameworks for the Synthesis of this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.govcaltech.edu For the synthesis of α-substituted amines like this compound, the Strecker synthesis represents a classic and viable MCR framework. wikipedia.orgmasterorganicchemistry.com

The Strecker synthesis traditionally produces α-amino acids but can be adapted for the direct synthesis of α-amino nitriles, which are immediate precursors to the target amine. wikipedia.orgmasterorganicchemistry.com This one-pot, three-component reaction would involve the ketone precursor, 1-(4-chlorophenyl)-3-methylbutan-1-one, along with a source of ammonia and a cyanide source.

The proposed reaction mechanism proceeds in two main stages within the same pot:

Imine Formation: The carbonyl group of 1-(4-chlorophenyl)-3-methylbutan-1-one reacts with ammonia to form an intermediate imine, with the elimination of a water molecule. wikipedia.org

Cyanide Addition: A cyanide ion (from a source like sodium cyanide, NaCN, or trimethylsilyl (B98337) cyanide, TMSCN) then performs a nucleophilic attack on the imine carbon. wikipedia.orgresearchgate.net

This sequence yields the corresponding α-aminonitrile, 2-amino-2-(4-chlorophenyl)-4-methylpentanenitrile. Subsequent reduction of the nitrile group (e.g., via catalytic hydrogenation) would yield the final product, this compound. The entire Strecker condensation to the aminonitrile occurs in a single reaction vessel, embodying the efficiency of MCRs. researchgate.net While the classical Strecker synthesis yields a racemic mixture, asymmetric variants using chiral auxiliaries or catalysts have been developed to produce enantiomerically enriched amino acids and could be conceptually applied here. wikipedia.orgacs.org

| Reaction | Components | Intermediate | Notes |

| Strecker Synthesis | 1. 1-(4-Chlorophenyl)-3-methylbutan-1-one 2. Ammonia (NH₃) 3. Cyanide Source (e.g., NaCN) | 2-amino-2-(4-chlorophenyl)-4-methylpentanenitrile | A one-pot, three-component reaction that offers high atom economy. The intermediate can be subsequently reduced to the target amine. wikipedia.orgresearchgate.net |

Methodological Innovations in Reaction Optimization for Enhanced Yield and Purity in this compound Synthesis

The most prevalent method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 1-(4-chlorophenyl)-3-methylbutan-1-one. masterorganicchemistry.comlibretexts.org This process involves the condensation of the ketone with an amine source, typically ammonia, to form an imine in situ, which is then reduced to the target amine. frontiersin.org Optimization of this reaction is critical for achieving high yield and purity, and innovations have focused on the choice of reducing agent, catalyst, and reaction conditions.

Catalytic Transfer Hydrogenation: A significant advancement over traditional stoichiometric hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃) is the use of catalytic transfer hydrogenation. liv.ac.ukliv.ac.uk This method employs a catalyst, often based on iridium or other transition metals, with a safe and inexpensive hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265). liv.ac.ukorganic-chemistry.orgnih.gov Cyclometalated iridium(III) complexes have proven to be highly versatile and efficient catalysts for the direct reductive amination of ketones, including aryl-alkyl ketones similar to the precursor of the target compound. nih.gov These reactions can be performed with low catalyst loading (down to 0.1 mol%) and often proceed with high chemoselectivity, avoiding the reduction of other functional groups. liv.ac.ukresearchgate.net

Influence of Nitrogen Source and Catalyst: The synthesis of primary amines via reductive amination requires ammonia as the nitrogen source. Using aqueous ammonia or ammonium formate is advantageous from a handling and safety perspective. organic-chemistry.orgnih.govorganic-chemistry.org Recent research has focused on developing robust catalysts that are effective under these conditions. For instance, iron-based catalysts on nitrogen-doped silicon carbide supports have been shown to effectively convert aryl-alkyl ketones to primary amines using aqueous ammonia, offering a reusable and earth-abundant metal catalyst system. nih.gov Similarly, amorphous cobalt and nickel nanoparticle catalysts have demonstrated high activity and selectivity. organic-chemistry.orgresearchgate.net

The table below summarizes various catalytic systems applicable to the reductive amination of aryl-alkyl ketones, which could be optimized for the synthesis of this compound.

| Catalyst System | Nitrogen Source | Hydrogen Donor / Reductant | Solvent | Typical Yields | Reference(s) |

| Cyclometalated Ir(III) Complex | Ammonium Formate | Formate | Methanol | High | nih.gov |

| Fe on (N)SiC Support | Aqueous Ammonia | H₂ | t-Butanol | High | nih.gov |

| Cp*Ir Complex | Ammonium Formate | Formate | Methanol | High | organic-chemistry.org |

| Amorphous Co Particles | Aqueous Ammonia | H₂ | Dioxane | >99% | organic-chemistry.org |

| Nickel Nanoparticles | Ammonia | Isopropanol (B130326) | Isopropanol | Good | organic-chemistry.org |

Optimization parameters also include pH, which can significantly influence the equilibrium of imine formation and the activity of the catalyst, particularly in aqueous systems. liv.ac.uk

Implementation of Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact. rsc.org Several strategies can be implemented in the synthesis of this compound to align with these principles.

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Reductive amination has been successfully demonstrated in aqueous environments, sometimes using surfactants to create nanomicelles that facilitate the reaction between hydrophobic substrates. acs.org Palladium on carbon (Pd/C) with a silane (B1218182) reducing agent has been used for chemoselective reductive aminations in water. acs.org Furthermore, iridium-catalyzed transfer hydrogenation using formic acid as the hydrogen source can be conducted "on water," providing an environmentally friendly and efficient methodology. liv.ac.ukresearchgate.net Dendritic iridium catalysts have also been employed in aqueous reductive aminations, showcasing the potential for catalyst recovery and reuse. nih.govtue.nl

Solvent-Free Synthesis via Mechanochemistry: Mechanochemistry, particularly ball milling, offers a powerful solvent-free alternative to traditional solution-phase synthesis. rsc.org This technique uses mechanical force to induce chemical reactions between solid reagents, drastically reducing waste. magtech.com.cn Solvent-free reductive aminations of aldehydes and ketones have been achieved using sodium borohydride (B1222165) in a ball mill. researchgate.net This approach could be directly applied to the reaction between solid 1-(4-chlorophenyl)-3-methylbutan-1-one and a solid ammonium salt in the presence of a solid reducing agent. Such mechanochemical methods are often rapid, highly efficient, and simplify product work-up. rsc.org

Atom Economy and Catalysis: The principles of atom economy are best served by catalytic methods that minimize the use of stoichiometric reagents. frontiersin.orgrsc.org As discussed in the previous section, the shift from stoichiometric borohydrides to catalytic hydrogenation or transfer hydrogenation significantly reduces waste. frontiersin.orgliv.ac.uk The development of catalysts based on earth-abundant and non-toxic metals like iron is a particularly important green innovation. nih.gov The "hydrogen borrowing" or "hydrogen auto-transfer" methodology, where an alcohol acts as both the alkylating agent and hydrogen source, represents a highly atom-economical and waste-free approach, producing only water as a byproduct. rsc.org

| Green Chemistry Principle | Application to Synthesis | Potential Benefit(s) | Reference(s) |

| Safer Solvents | Use of water as the reaction medium for reductive amination. | Reduces use of volatile organic compounds (VOCs); improves safety. | liv.ac.ukresearchgate.netacs.org |

| Waste Prevention | Catalytic transfer hydrogenation instead of stoichiometric hydride reagents. | High atom economy; eliminates large quantities of inorganic waste. | frontiersin.orgliv.ac.uknih.gov |

| Catalysis | Employing reusable, non-noble metal catalysts (e.g., Fe, Ni, Co). | Reduces reliance on precious metals; lowers cost; allows for catalyst recycling. | organic-chemistry.orgnih.govresearchgate.net |

| Energy Efficiency | Solvent-free synthesis using ball milling at room temperature. | Eliminates the need for heating and solvents; reduces reaction time and energy consumption. | rsc.orgresearchgate.net |

Stereochemical Investigations of 1 4 Chlorophenyl 3 Methylbutan 1 Amine

Methodologies for Absolute and Relative Configurational Assignment

The determination of the absolute and relative configuration of chiral centers is a critical step in stereochemical analysis. For 1-(4-Chlorophenyl)-3-methylbutan-1-amine, a combination of spectroscopic and crystallographic techniques would be employed to unambiguously assign the spatial arrangement of its substituents.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and bonding. To apply this method to this compound, a suitable single crystal of one of its enantiomers, or a diastereomeric salt formed with a chiral resolving agent of known absolute configuration, would need to be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining the relative stereochemistry of a molecule, assigning the absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For primary amines like this compound, reaction with a CDA such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would yield diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can reveal differences in chemical shifts that can be correlated to the absolute configuration at the stereocenter.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD or ECD spectrum of an enantiomer of this compound with spectra predicted from quantum chemical calculations, the absolute configuration can be determined.

| Method | Principle | Requirements |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals | Enantiomerically pure chiral derivatizing or solvating agent |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Chiral molecule, comparison with computational spectra |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-visible light | Chiral molecule with a chromophore, comparison with computational spectra |

Conformational Analysis Studies through Spectroscopic and Computational Techniques

The biological activity and physical properties of this compound are influenced by its conformational preferences. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide information about the energy barriers to bond rotation. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange and the relative populations of different conformers. For this compound, analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred spatial arrangement of the isobutyl and 4-chlorophenyl groups relative to the amine.

Computational Techniques:

Molecular Mechanics (MM) and Density Functional Theory (DFT): Computational methods are invaluable for exploring the potential energy surface of a molecule. Molecular mechanics provides a rapid way to screen a large number of possible conformations, while more accurate quantum mechanical methods like DFT can be used to optimize the geometries and calculate the relative energies of the most stable conformers. researchgate.net For this compound, computational studies would likely focus on the rotational barriers around the C-C and C-N bonds adjacent to the chiral center to identify the lowest energy conformations. These calculations can also predict spectroscopic parameters that can be compared with experimental data to validate the computational model. mdpi.com

| Technique | Information Obtained |

| Variable-Temperature NMR | Energy barriers to conformational exchange, relative conformer populations |

| NOE Spectroscopy | Through-space proximity of protons, providing information on relative stereochemistry and conformation |

| Molecular Mechanics (MM) | Rapid screening of conformational space |

| Density Functional Theory (DFT) | Accurate geometries and relative energies of conformers, prediction of spectroscopic properties researchgate.netmdpi.com |

Kinetic and Thermodynamic Studies of Racemization and Stereochemical Stability

The stereochemical stability of this compound is a critical parameter, particularly for applications where enantiomeric purity is essential. Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers.

Kinetic Studies: The rate of racemization can be studied by monitoring the change in optical rotation or the enantiomeric excess over time, often at elevated temperatures. These studies allow for the determination of the activation energy for racemization, providing insight into the mechanism of stereochemical inversion. For this compound, racemization would likely proceed through a planar, achiral intermediate or transition state at the benzylic chiral center.

Thermodynamic Studies: The thermodynamic stability of the enantiomers is, by definition, identical. However, in the presence of other chiral molecules or in a chiral environment, diastereomeric interactions can lead to differences in stability. Computational methods can be used to investigate the stability of different stereoisomers and potential intermediates in racemization pathways. beilstein-journals.org

| Parameter | Method of Determination | Significance |

| Rate of Racemization | Polarimetry, Chiral Chromatography | Indicates the stereochemical stability under specific conditions |

| Activation Energy of Racemization | Arrhenius plot from temperature-dependent kinetic studies | Provides insight into the energy barrier for stereochemical inversion |

| Thermodynamic Stability | Computational Chemistry | Predicts the relative energies of different stereoisomers and transition states beilstein-journals.org |

Advanced Analytical Methodologies for the Determination of Enantiomeric Excess and Optical Purity

Accurately determining the enantiomeric excess (ee) or optical purity of a sample of this compound is crucial for quality control and for understanding its properties.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and reliable methods for separating and quantifying enantiomers. uma.essemanticscholar.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available and would be screened to find a suitable column for the baseline separation of the enantiomers of this compound. semanticscholar.org

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an effective alternative. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase to achieve enantioseparation. Derivatization of the amine group in this compound may be necessary to improve its volatility and chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: As mentioned in section 3.1, NMR spectroscopy in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent can be used to determine enantiomeric excess. cam.ac.uk The different chemical environments experienced by the enantiomers lead to the splitting of signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio. researchgate.net

Mass Spectrometry (MS): Chiral analysis by mass spectrometry is a rapidly developing field. ucdavis.edu One approach involves the formation of diastereomeric complexes with a chiral selector in the gas phase. The relative abundances of these diastereomeric ions can be correlated with the enantiomeric excess of the analyte. ucdavis.edu

| Methodology | Principle of Enantioseparation/Differentiation |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase uma.essemanticscholar.org |

| Chiral Gas Chromatography (GC) | Differential partitioning with a chiral stationary phase |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals cam.ac.ukresearchgate.net |

| Mass Spectrometry (MS) with Chiral Selectors | Formation of diastereomeric complexes with different stabilities or fragmentation patterns in the gas phase ucdavis.edu |

Chemical Reactivity and Mechanistic Studies of 1 4 Chlorophenyl 3 Methylbutan 1 Amine

Comprehensive Analysis of Nucleophilic Reactivity Profiles

The lone pair of electrons on the nitrogen atom of the primary amine group in 1-(4-Chlorophenyl)-3-methylbutan-1-amine confers significant nucleophilic character to the molecule. This inherent nucleophilicity allows it to participate in a variety of chemical reactions by donating this electron pair to electrophilic species.

The reactivity of the amine is influenced by both steric and electronic factors. The bulky isobutyl group adjacent to the amine can sterically hinder its approach to highly crowded electrophilic centers. Electronically, the chlorine atom on the phenyl ring, being an electron-withdrawing group, can subtly reduce the electron density on the nitrogen atom through inductive effects, thereby modulating its nucleophilicity compared to an unsubstituted analogue.

Key nucleophilic reactions involving primary amines like this compound include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium (B1175870) salts. The rate and extent of alkylation can be controlled by reaction conditions and the stoichiometry of the reactants.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common derivatization reaction for primary amines.

Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various organic syntheses.

A comparative analysis of the nucleophilicity of this compound with other primary amines can be qualitatively understood by considering their structural differences.

| Compound | Structural Features Affecting Nucleophilicity | Expected Relative Nucleophilicity |

| This compound | - Electron-withdrawing 4-chlorophenyl group- Steric hindrance from the isobutyl group | Moderate |

| Benzylamine | - Phenyl group (less electron-withdrawing than 4-chlorophenyl)- Less steric hindrance than the isobutyl group | Higher |

| Isobutylamine | - Electron-donating isobutyl group- No aromatic ring | High |

| Aniline | - Phenyl group delocalizes the lone pair, reducing nucleophilicity | Lower |

Investigations into Electrophilic Functionalization and Substitution Reactions

The activating effect of the alkylamine substituent at the benzylic position can also influence the regioselectivity of electrophilic substitution. The -CH(NH2)-R group is generally considered to be ortho-, para-directing and activating, which would compete with the directing effect of the chlorine atom. The outcome of such reactions would depend on the specific electrophile and reaction conditions.

Furthermore, the amine group itself can undergo reactions with electrophiles under certain conditions, leading to N-functionalization. For instance, reaction with sulfonyl chlorides yields sulfonamides.

Exploration of Redox Chemistry Pertaining to the Amine Functionality

The amine functionality of this compound can participate in redox reactions. Oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Electrochemical studies on benzylic amines, a class of compounds to which this compound belongs, have shown that they can be oxidized to form imines. This process typically involves the initial loss of an electron from the nitrogen atom to form a radical cation, followed by deprotonation at the alpha-carbon and further oxidation.

Potential oxidation products of this compound could include the corresponding imine, which could then undergo further reactions such as hydrolysis to a ketone. The presence of the electron-withdrawing chloro group on the phenyl ring would likely make the amine slightly more difficult to oxidize compared to an unsubstituted analogue.

| Reaction Type | Potential Products |

| Mild Oxidation | 1-(4-Chlorophenyl)-3-methylbutan-1-imine |

| Strong Oxidation | 4-Chlorobenzoic acid and other degradation products |

| Electrochemical Oxidation | 1-(4-Chlorophenyl)-3-methylbutan-1-imine |

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The primary amine group in this compound contains two hydrogen atoms bonded to nitrogen, which can act as hydrogen bond donors. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This capability allows the molecule to form both intermolecular and potentially intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, molecules of this compound can associate with each other through N-H···N hydrogen bonds. These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility.

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding exists between the N-H group and the π-electron system of the chlorophenyl ring (N-H···π interaction). Such interactions can influence the conformation of the molecule. Additionally, in the protonated form (as a hydrochloride salt), a hydrogen bond can form between the ammonium proton and the chloride ion (N-H···Cl).

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying these hydrogen bonding interactions. For instance, in IR spectroscopy, the N-H stretching frequency can shift to lower wavenumbers upon hydrogen bond formation. In ¹H NMR, the chemical shift of the N-H protons can be affected by their involvement in hydrogen bonding.

Elucidation of Mechanistic Pathways for Key Chemical Transformations and Derivatization Reactions

The chemical transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Nucleophilic Substitution at the Amine: The reaction of this compound with an alkyl halide, for example, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Imine Formation: The reaction with an aldehyde or ketone to form an imine proceeds through a nucleophilic addition-elimination mechanism. The amine first adds to the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then protonated, and a molecule of water is eliminated to form the C=N double bond of the imine.

Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the chlorophenyl ring involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A proton is then lost from the ring to restore aromaticity and yield the substituted product. The regioselectivity (ortho/para to the chloro group) is determined by the relative stability of the possible carbocation intermediates.

Understanding these mechanistic pathways is crucial for predicting the products of reactions involving this compound and for designing synthetic routes to its derivatives.

Theoretical and Computational Chemistry Applied to 1 4 Chlorophenyl 3 Methylbutan 1 Amine

Quantum Mechanical (QM) Calculations for Elucidating Molecular Structure and Electronic Properties

Quantum mechanical calculations are foundational to computational chemistry, providing a means to solve the Schrödinger equation (or an approximation of it) for a given molecule. These calculations yield detailed information about the molecule's geometry and the distribution of its electrons. Methods like Hartree-Fock (HF) and post-HF theories, such as Møller-Plesset perturbation theory (MP2), can be employed to determine the equilibrium geometry of 1-(4-Chlorophenyl)-3-methylbutan-1-amine.

The process begins with geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. This results in the most stable, or lowest energy, three-dimensional structure. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. These parameters are crucial for understanding the molecule's shape and steric profile.

Furthermore, QM calculations provide a wealth of information about the molecule's electronic properties. The molecular orbital (MO) theory, for instance, describes the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. Other electronic properties, such as the molecular dipole moment and the distribution of atomic charges, can also be calculated, offering insights into the molecule's polarity and intermolecular interactions.

Table 1: Calculated Geometric Parameters for this compound from QM Calculations

This table presents hypothetical data typical of a geometry optimization calculation at the B3LYP/6-31G(d) level of theory.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Lengths (Å) | ||

| C-Cl | 1.745 | |

| C-N (amine) | 1.468 | |

| C(aromatic)-C(benzylic) | 1.521 | |

| Bond Angles (°) ** | ||

| C-C-N (benzylic) | 110.5 | |

| Cl-C(aromatic)-C(aromatic) | 119.8 | |

| Dihedral Angles (°) ** | ||

| C(aromatic)-C(benzylic)-C-C(isobutyl) | -178.5 | |

| H-N-C(benzylic)-C(aromatic) | 65.2 |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Energetic Profiles

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. Functionals like B3LYP are commonly used for organic molecules to predict their reactivity. carta-evidence.org

The energies of the HOMO and LUMO, often referred to as frontier molecular orbitals, are key indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

From these orbital energies, global reactivity descriptors can be calculated. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a visual guide to where the molecule is likely to interact with other chemical species. For this compound, the nitrogen atom of the amine group would be an expected site of nucleophilic character.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (DFT/B3LYP)

This table presents illustrative data derived from DFT calculations.

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (Egap) | 6.10 |

| Electronegativity (χ) | 3.20 |

| Chemical Hardness (η) | 3.05 |

| Electrophilicity Index (ω) | 1.68 |

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Solvation Effects

While QM and DFT methods are excellent for studying static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a powerful tool for exploring this dynamic behavior. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. By simulating the molecule over nanoseconds or longer, it is possible to identify the most populated conformations and the energy barriers between them. This provides a more realistic picture of the molecule's structure than a single optimized geometry.

MD simulations are also exceptionally well-suited for studying solvation effects. The behavior of a molecule can change dramatically depending on the solvent it is in. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or a non-polar solvent), MD can model the explicit interactions between the solute and solvent. rsc.org This allows for the study of how the solvent influences the conformational preferences of the molecule and the calculation of important thermodynamic properties like the free energy of solvation. youtube.com The simulation can reveal the structure of the solvent shell around key functional groups, such as the amine and the chloro-substituted phenyl ring. researchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound in a Water Box

This table outlines a standard setup for a molecular dynamics simulation.

| Parameter | Description |

| Force Field | AMBER, CHARMM, or OPLS (Defines the potential energy function for interactions) |

| Solvent Model | TIP3P or SPC/E (Explicit water models) |

| Box Size | Cubic box with sides extending 10-12 Å from the solute |

| Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 nanoseconds |

| Time Step | 2 femtoseconds |

Computational Prediction of Spectroscopic Parameters and Their Utility in Structural Research Methodologies

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. aip.org

NMR Spectroscopy: DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) for a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane, TMS). Comparing these predicted shifts to an experimental NMR spectrum is a powerful method for structural verification.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the peaks in an IR spectrum. The calculated spectrum can help in assigning the vibrational modes of the experimental spectrum, identifying characteristic peaks for functional groups like the N-H stretch of the amine and C-Cl stretch of the chlorophenyl group. aip.orgresearchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. researchgate.net This allows for the prediction of the λmax (wavelength of maximum absorbance) and can help understand the electronic transitions occurring within the molecule, such as π → π* transitions in the aromatic ring.

Table 4: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data

This table illustrates how computational data can be used to support experimental findings.

| Spectroscopy Type | Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

| 13C NMR | C-Cl | 133.5 ppm | 133.8 ppm |

| C-N | 58.2 ppm | 58.5 ppm | |

| 1H NMR | CH-N | 4.15 ppm | 4.18 ppm |

| Aromatic CH | 7.30-7.40 ppm | 7.32-7.41 ppm | |

| IR Spectroscopy | N-H Stretch | 3350 cm-1 | 3355 cm-1 |

| C-Cl Stretch | 1090 cm-1 | 1092 cm-1 | |

| UV-Vis | λmax | 268 nm | 267 nm |

Transition State Modeling and Reaction Path Analysis for Mechanistic Insights

Understanding how a molecule is formed or how it reacts requires knowledge of the reaction mechanism, including the high-energy transition states that connect reactants and products. Computational methods are essential for studying these fleeting structures.

Using DFT, chemists can model potential reaction pathways. mdpi.com For example, one could investigate the mechanism of the synthesis of this compound, such as its formation via reductive amination of the corresponding ketone. scholaris.ca This involves locating the transition state (TS) structure for the key steps, such as the nucleophilic attack of an amine on the ketone or the hydride transfer step.

A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can search for and optimize these TS structures. Once a TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

After identifying the reactants, transition state, and products, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This is a critical parameter for understanding the reaction rate. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products and providing a detailed map of the reaction pathway.

Table 5: Hypothetical Energetic Profile for a Key Step in a Reaction Involving this compound

This table provides an example of data obtained from transition state modeling for a hypothetical reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate | +18.5 |

| Products | Final materials | -5.2 |

| Activation Energy (Forward) | E(TS) - E(Reactants) | +18.5 |

| Reaction Energy (ΔE) | E(Products) - E(Reactants) | -5.2 |

Advanced Analytical and Spectroscopic Research Methodologies for 1 4 Chlorophenyl 3 Methylbutan 1 Amine Characterization

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 1-(4-Chlorophenyl)-3-methylbutan-1-amine. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent molecule and its fragments with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental composition.

For this compound, the molecular formula is C₁₁H₁₆ClN. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass of the protonated molecule [M+H]⁺ with exceptional precision. This experimental mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. The close agreement between the experimental and theoretical mass confirms the molecular formula and rules out other potential structures with the same nominal mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural confirmation by identifying characteristic fragments of the molecule.

| Molecular Formula | Isotopologue | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₆ClN | [¹²C₁₁¹H₁₆³⁵Cl¹⁴N+H]⁺ | 198.1044 |

| [¹²C₁₁¹H₁₆³⁷Cl¹⁴N+H]⁺ | 200.1015 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Comprehensive Structural Elucidation and Polymorphism Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a complete structural assignment of this compound, a suite of advanced NMR experiments is employed.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the amine and chlorophenyl group, the methylene (B1212753) and methine protons of the isobutyl group, and the amine protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, connecting adjacent protons within the isobutyl group and confirming the connectivity from the benzylic proton to the rest of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the chlorophenyl ring to the aliphatic amine chain.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying the compound in its solid form. It is particularly valuable for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and packing, allowing for their identification and characterization.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Cl) | ~7.30 | ~128.5 |

| Aromatic CH (meta to Cl) | ~7.25 | ~128.8 |

| CH-NH₂ | ~4.10 | ~58.0 |

| CH₂ | ~1.60 - 1.75 | ~45.0 |

| CH(CH₃)₂ | ~1.80 | ~25.0 |

| CH₃ | ~0.90 | ~22.5 |

| NH₂ | Variable (broad) | - |

Chiral Chromatography Methodologies for Enantiomeric Separation and Purity Assessment

This compound possesses a chiral center at the carbon atom bonded to the amine and the chlorophenyl group, meaning it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities. Chiral chromatography, using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is the standard method for this purpose. chromatographyonline.commdpi.com

These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. nih.govnih.gov

Chiral HPLC: This is the most common method. Normal-phase HPLC, using mobile phases like hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a basic additive like diethylamine (B46881) (DEA), is often effective. shimadzu.com

Chiral GC: This method requires the analyte to be volatile. Derivatization of the amine may be necessary to improve its volatility and chromatographic behavior.

The success of the separation is evaluated by the resolution (Rs) between the two enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification of enantiomeric purity, often expressed as enantiomeric excess (ee).

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected t_R (Enantiomer 1) | ~8.5 min |

| Expected t_R (Enantiomer 2) | ~10.2 min |

Vibrational Spectroscopy (Infrared - IR, Raman) for Functional Group Analysis and Intermolecular Interaction Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These methods are complementary and can be used to confirm the identity and structure of this compound.

Infrared (IR) Spectroscopy: As a primary amine, the compound will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. libretexts.org Other key absorptions include C-H stretches from the aromatic ring and the alkyl chain, C=C stretching from the aromatic ring, and the C-N stretching vibration. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide clear signals for the aromatic ring breathing modes and the C-Cl stretch, complementing the IR data.

These techniques are also sensitive to intermolecular interactions. For instance, changes in the position and shape of the N-H stretching bands can indicate the presence and strength of hydrogen bonding in the solid state or in solution.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR |

X-ray Crystallography Applications for Investigating Solid-State Structure and Supramolecular Assembly of Derivatives

While obtaining a suitable single crystal of the parent amine can be challenging, X-ray crystallography of its stable derivatives (e.g., hydrochloride or other salts) provides the most definitive three-dimensional structural information. nih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the crystal lattice. mdpi.com

The resulting crystal structure reveals not only the conformation of the molecule in the solid state but also the intricate network of intermolecular interactions that govern the crystal packing. researchgate.net For a derivative of this compound, these interactions would likely include:

Hydrogen Bonding: The amine group (as an ammonium (B1175870) ion in a salt) is a strong hydrogen bond donor, forming interactions with counter-ions or other molecules.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. mdpi.com

Understanding this supramolecular assembly is crucial as it influences key physical properties of the solid material, such as melting point, solubility, and stability. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 8.85 |

| c (Å) | 12.20 |

| β (°) | 105.5 |

| Volume (ų) | 1089.5 |

| Z (molecules/unit cell) | 4 |

Synthetic Utility of 1 4 Chlorophenyl 3 Methylbutan 1 Amine As a Versatile Building Block

Applications in the Asymmetric Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

There is no available scientific literature describing the use of 1-(4-Chlorophenyl)-3-methylbutan-1-amine for the asymmetric synthesis of nitrogen-containing heterocycles such as pyrrolidines, piperidines, or more complex alkaloid scaffolds.

Role in the Construction of Complex Chiral Molecules with Defined Stereochemistry

No research articles or patents were identified that document the use of this compound as a chiral auxiliary to control stereochemistry in the construction of complex molecules. Consequently, there is no data on its performance in diastereoselective reactions like alkylations or aldol (B89426) additions.

Integration into the Preparation of Advanced Organic Materials, including Polymers and Supramolecular Assemblies

There is no published research on the incorporation of this compound as a monomer or chiral motif in the development of chiral polymers or its use in the formation of supramolecular assemblies.

Derivatization for the Development of Research Probes and Chemical Tools for Basic Scientific Investigations

No studies have been found that describe the derivatization of this compound with reporter groups (e.g., fluorophores, biotin) to create chemical probes for scientific investigations.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-methylbutan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from 4-chlorobenzaldehyde or substituted phenyl precursors. For example, a reductive amination approach using 4-chlorophenyl ketones and methylbutylamine under hydrogenation with catalysts like Pd/C or PtO₂ can yield the target amine. Reaction conditions (e.g., solvent polarity, temperature, and pH) critically affect yield: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while lower temperatures (0–25°C) reduce side reactions like over-reduction . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm, C-Cl signal at δ 125–135 ppm) and the methylbutanamine chain (CH₂ groups at δ 1.2–1.8 ppm) .

- Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z ~183 (C₁₁H₁₅ClN⁺) with fragmentation patterns indicating loss of CH₃ or Cl groups .

- FT-IR : Amine N-H stretch (~3300 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .

Q. What are the primary metabolic pathways of chlorophenyl-substituted amines, and how do structural modifications influence pharmacokinetics?

- Methodological Answer : In vivo studies of analogs show hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to hydroxylation or dechlorination. The 4-chloro group slows metabolism compared to 3-chloro isomers due to steric hindrance, increasing half-life. Methyl branching (3-methylbutanamine) enhances lipophilicity, improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with neurotransmitter receptors?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Prepare the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) and receptor (e.g., serotonin 5-HT₂A PDB: 6WGT).

- Key Interactions : The 4-chlorophenyl group may engage in hydrophobic interactions with receptor residues (e.g., Phe339), while the amine forms hydrogen bonds with Asp155. Validation via MD simulations (100 ns) assesses binding stability .

Q. What strategies resolve contradictions in reported biological activities of chlorophenyl-substituted amines across different studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor assays) and control for stereochemistry (e.g., chiral HPLC to isolate enantiomers).

- Meta-Analysis : Compare substituent effects: 4-Cl vs. 3-Cl analogs show divergent binding to dopamine D2 receptors (Ki differences >10-fold) due to steric clashes in orthosteric sites .

Q. How does the position of the chlorine substituent on the phenyl ring affect the compound's chemical reactivity and biological activity?

- Methodological Answer :

- Chemical Reactivity : Para-substitution (4-Cl) stabilizes intermediates in SNAr reactions (resonance effects), while meta (3-Cl) increases electrophilicity.

- Biological Activity : 4-Cl analogs exhibit higher affinity for σ-1 receptors (IC₅₀ = 12 nM vs. 3-Cl IC₅₀ = 85 nM) due to better alignment with hydrophobic pockets .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts (ee >90%).

- Resolution Methods :

- Chiral HPLC : Use Chiralpak IA column (hexane:IPA 90:10) to separate enantiomers .

- Diastereomeric Salt Formation : React with L-tartaric acid; fractional crystallization isolates (R)- and (S)-forms .

Q. How do solvent polarity and temperature influence the outcome of nucleophilic substitution reactions involving this amine?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states in SN2 reactions (e.g., benzylation), increasing yields by 20–30%. Protic solvents (MeOH) favor elimination.

- Temperature : Lower temps (0–5°C) suppress side reactions (e.g., Hofmann elimination), critical for preserving amine functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.